BenchChemオンラインストアへようこそ!

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

ACE inhibitor intermediate chiral building block quinapril synthesis

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212098-06-0, MFCD04606696, C₁₂H₁₂ClNO₃, MW 253.68) is an enantiomerically pure, N-chloroacetylated tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) derivative. The compound integrates three functionally distinct structural features on the privileged 1,2,3,4-tetrahydroisoquinoline scaffold: a stereodefined (3S)-carboxylic acid, a tertiary amide nitrogen bearing a chloroacetyl group, and an unsubstituted aromatic ring.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
Cat. No. B13208384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)CCl)C(=O)O
InChIInChI=1S/C12H12ClNO3/c13-6-11(15)14-7-9-4-2-1-3-8(9)5-10(14)12(16)17/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1
InChIKeyVLTRMJIHFUUWHZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Chiral Building Block for ACE Inhibitor and Heterocyclic Synthesis


(3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS 1212098-06-0, MFCD04606696, C₁₂H₁₂ClNO₃, MW 253.68) is an enantiomerically pure, N-chloroacetylated tetrahydroisoquinoline-3-carboxylic acid (THIQ-3-COOH) derivative [1]. The compound integrates three functionally distinct structural features on the privileged 1,2,3,4-tetrahydroisoquinoline scaffold: a stereodefined (3S)-carboxylic acid, a tertiary amide nitrogen bearing a chloroacetyl group, and an unsubstituted aromatic ring . The (3S) absolute configuration is mandatory for downstream angiotensin-converting enzyme (ACE) inhibitory activity in final drug substances such as quinapril, as established by US Patent 4,344,949 and its chiral precursor patent US 4,912,221 [2]. The chloroacetyl moiety functions simultaneously as a protecting group and a reactive electrophilic handle for nucleophilic displacement or tandem cyclization [3].

Why Generic Substitution of (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Fails: Three Irreducible Structural Determinants


This compound cannot be substituted by close analogs because three structural determinants act in concert, each irreplaceable for a distinct synthetic or pharmacological reason. First, the (3S) stereochemistry is not a minor refinement: the L-(S) configuration at C3 is explicitly required for ACE inhibitory potency, and prior art synthesis methods consistently failed to deliver enantiomeric excess above 90% ee, making racemic or (3R)-configured material unsuitable for pharmaceutical intermediate use [1]. Second, the chloroacetyl N-substituent is not interchangeable with acetyl, Boc, or benzoyl protecting groups because the chlorine atom enables nucleophilic displacement and tandem deprotection–cyclization sequences that other acyl groups cannot support; the N-Boc strategy, for example, requires a separate deprotection step and suffers from lower atom economy in praziquantel-type syntheses [2]. Third, the free carboxylic acid at C3 permits direct amide/peptide coupling without the additional saponification required by the corresponding methyl ester (CAS 1008996-86-8), thereby reducing synthetic step count and eliminating ester hydrolysis byproducts .

Quantitative Differentiation Evidence for (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Against Closest Analogs


Enantiomeric Configuration (3S) vs. Racemic Mixture: Mandatory for ACE Inhibitor Potency

The (3S) absolute configuration is a pharmacological necessity, not a cosmetic preference. US Patent 4,912,221 (Pfizer) explicitly teaches that 'the L(S) configuration of certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic derivatives is required for improved biological activity for compounds possessing angiotensin-converting enzyme inhibitory activity' and that 'prior art synthesis techniques of chiral 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid intermediates have failed to produce compounds having acceptable levels of optical purity over 90% ee' [1]. The racemic mixture (CAS 1009185-81-2) contains up to 50% of the (3R)-enantiomer, which is inactive or weakly active at ACE and would compromise the stereochemical integrity of downstream drug substances such as quinapril, quinaprilat, and related tetrahydroisoquinoline-based ACE inhibitors disclosed in US Patent 4,344,949 [2]. The (3S)-configured compound (CAS 1212098-06-0) is therefore the only stereochemically viable intermediate for these pharmaceutical syntheses.

ACE inhibitor intermediate chiral building block quinapril synthesis enantiomeric excess

N-Chloroacetyl vs. N-Boc Protecting Group Strategy: Elimination of a Dedicated Deprotection Step in Praziquantel-Type Syntheses

In a direct head-to-head comparison within the same synthetic route to praziquantel, Yu et al. (Tetrahedron, 2015) demonstrated that the N-chloroacetyl protecting group on tetrahydroisoquinoline enables a tandem deprotection–cyclization sequence that is impossible with N-Boc protection. The authors stated: 'Although the designed route in Scheme 3 gave the ideal products, the protection and deprotection of tetrahydroisoquinoline resulted in relatively low atom economy, which was not in accord with green chemistry. Therefore, we turned to use chloroacetyl as the protecting group, by which piperazinone might form directly after nitro reduction to eliminate the deprotection procedure (Scheme 5)' [1]. This means the N-chloroacetyl strategy saves one full synthetic step (the deprotection) compared to N-Boc. Additionally, under solvent-free ball milling with DDQ, the N-chloroacetyl tetrahydroisoquinoline substrate underwent oxidative ring-opening to yield benzaldehyde derivative 3c0 in 67% isolated yield under optimized conditions (1.1 equiv DDQ, 30 Hz milling), whereas the N-Boc substrate gave 'a hardly separable mixture' upon nitro reduction [1].

praziquantel synthesis protecting group strategy chloroacetyl tandem cyclization atom economy

Free Carboxylic Acid vs. Methyl Ester: Direct Peptide Coupling Without Saponification

The free carboxylic acid at the C3 position of the target compound (CAS 1212098-06-0) enables direct amide bond formation via standard carbodiimide or mixed-anhydride coupling protocols without requiring a preliminary ester hydrolysis step. In contrast, the corresponding methyl ester, methyl (3S)-2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 1008996-86-8, MW 267.71), must undergo saponification (e.g., LiOH/THF/H₂O or NaOH/MeOH) to liberate the free acid before coupling can occur . In the context of quinapril synthesis, the tetrahydroisoquinoline-3-carboxylic acid intermediate is directly condensed with the alanyl-phenylbutyrate side chain; use of the methyl ester would necessitate an additional hydrolysis step and subsequent acidification/extraction, adding one synthetic operation and introducing potential epimerization risk at the α-carbon under basic hydrolysis conditions [1]. The mass difference (free acid: 253.68 Da vs. methyl ester: 267.71 Da) further enables unambiguous reaction monitoring by LC-MS.

peptide coupling amide bond formation synthetic step economy protecting group-free synthesis

N-Chloroacetyl vs. N-Dichloroacetyl: Monochloroacetyl Enables Controlled Single Nucleophilic Substitution

The monochloroacetyl group on the target compound provides exactly one electrophilic site for nucleophilic displacement, enabling stoichiometric control in derivatization reactions. The corresponding N-dichloroacetyl analog class, disclosed in US Patent 4,846,880 as herbicide safeners (antidotes for thiocarbamate and acetamide herbicides), bears two chlorine atoms that introduce chemoselectivity complications: the second chlorine can undergo undesired secondary substitution, leading to cross-linked byproducts or requiring careful stoichiometric control [1]. Furthermore, the dichloroacetyl series (US 4,846,880) targets an entirely different application space (agrochemical safeners for corn) and lacks the carboxylic acid functionality essential for pharmaceutical intermediate use. The monochloroacetyl compound's single displaceable chlorine is ideally suited for sequential elaboration: initial nucleophilic substitution with amines, thiols, or alkoxides, followed by carboxylic acid coupling, without competition from a second reactive site [2].

chloroacetyl dichloroacetyl nucleophilic substitution herbicide safener chemoselectivity

Batch-Level Quality Control: Verified Purity with NMR, HPLC, and GC vs. Uncharacterized Racemic Material

Bidepharm supplies the (3S)-enantiomer (CAS 1212098-06-0) at a standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the racemic mixture (CAS 1009185-81-2) is frequently listed by multiple vendors without stereochemical characterization or batch-specific analytical data, introducing uncertainty regarding both chemical purity and enantiomeric composition [1]. The compound is also cataloged by Enamine LLC (Catalog EN300-87550) at 95% purity, providing an orthogonal supply source with consistent specifications [2]. The melting point of the racemic material is reported as 153–155°C with a calculated logP of 1.315, providing additional identity verification parameters [1].

quality control batch analysis NMR HPLC GC purity specification

Highest-Value Application Scenarios for (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Based on Verified Differentiation Evidence


Synthesis of Enantiomerically Pure ACE Inhibitors (Quinapril, Quinaprilat, and Structural Analogs)

The (3S) configuration is a prerequisite for ACE inhibitory activity in the tetrahydroisoquinoline-3-carboxylic acid series, as established by US Patents 4,344,949 and 4,912,221 [1]. Using the (3S)-2-(2-chloroacetyl) intermediate, the free carboxylic acid can be directly coupled to the alanyl side chain via standard peptide coupling (EDC/HOBt), after which the chloroacetyl group is removed or further elaborated. The racemic mixture or (3R) enantiomer would yield inactive or weakly active final compounds, making the enantiopure (3S) intermediate the only viable starting material for pharmaceutical-grade quinapril synthesis [1].

Praziquantel Analog Synthesis via Tandem Nitro Reduction–Piperazinone Cyclization

As demonstrated by Yu et al. (Tetrahedron, 2015), N-chloroacetyl tetrahydroisoquinoline substrates enable a unique tandem reaction sequence: after CDC (cross-dehydrogenative coupling) introduction of a nitromethyl group at C1, catalytic hydrogenation simultaneously reduces the nitro group and triggers intramolecular cyclization with the chloroacetyl carbonyl to form the piperazinone ring—the core of praziquantel—without requiring a separate deprotection step [2]. This strategy is inaccessible with N-Boc or N-acetyl protection and represents a convergent, atom-economical route to praziquantel analogs [2].

Solid-Phase or Solution-Phase Peptide Library Construction Using THIQ-3-COOH as a Conformationally Constrained Amino Acid Surrogate

The (3S)-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a well-established conformationally constrained phenylalanine analog used in opioid peptide (TIPP, Dmt-Tic) and antithrombotic peptide design [3]. The N-chloroacetyl group serves as a temporary protecting group that can be removed or substituted after solid-phase peptide assembly, enabling Fmoc/tBu SPPS compatibility after chloroacetyl displacement or hydrolysis [4]. The free C3-carboxylic acid permits direct loading onto Wang or 2-Cl-trityl resin without prior ester hydrolysis, unlike the methyl ester variant .

Mechanochemical Synthesis Under Solvent-Free Ball Milling Conditions for Green Chemistry Workflows

The N-chloroacetyl tetrahydroisoquinoline scaffold has been validated under mechanochemical conditions: Yu et al. reported a 67% yield of oxidative ring-opening product using DDQ under ball milling at 30 Hz, with reaction times as short as 30 minutes and no organic solvent [2]. This contrasts with conventional solution-phase conditions that require nitromethane as solvent and significantly longer reaction times (up to 960 minutes for some substrates). The chloroacetyl group's stability under mechanochemical activation makes the compound suitable for green chemistry protocols targeting reduced solvent waste and improved E-factors [2].

Quote Request

Request a Quote for (3S)-2-(2-Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.